molecular formula C8H12F3NO2 B15055471 2-Methyl-6-(trifluoromethyl)piperidine-3-carboxylic acid

2-Methyl-6-(trifluoromethyl)piperidine-3-carboxylic acid

Cat. No.: B15055471
M. Wt: 211.18 g/mol
InChI Key: ZSEDKQDGIQFIOP-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)piperidine-3-carboxylic acid (CAS RN 261635-93-2) is a fluorinated piperidine derivative characterized by a trifluoromethyl (-CF₃) group at position 6 and a methyl (-CH₃) group at position 2 of the piperidine ring. Its molecular formula is C₈H₁₀F₃NO₂, with a molecular weight of 221.17 g/mol. The compound exhibits a melting point range of 137–142°C, as reported in technical catalogs .

Properties

Molecular Formula

C8H12F3NO2

Molecular Weight

211.18 g/mol

IUPAC Name

2-methyl-6-(trifluoromethyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C8H12F3NO2/c1-4-5(7(13)14)2-3-6(12-4)8(9,10)11/h4-6,12H,2-3H2,1H3,(H,13,14)

InChI Key

ZSEDKQDGIQFIOP-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC(N1)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(trifluoromethyl)piperidine-3-carboxylic acid typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the reaction of a piperidine derivative with a trifluoromethylating agent under controlled conditions. For example, the reaction of 2-methylpiperidine with trifluoromethyl iodide in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance the yield and purity of the product. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(trifluoromethyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)piperidine-3-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The trifluoromethyl group in the target compound significantly alters electronic properties and lipophilicity compared to non-fluorinated analogs. Below is a comparative analysis of key analogs:

2-Oxo-6-(trifluoromethyl)piperidine-3-carboxylic Acid
  • Structure : Contains a lactam (2-oxo) group instead of a methyl group at position 2.
  • Higher lipophilicity (logP) compared to the target compound due to reduced polarity from the lactam .
  • Applications : Used in medicinal chemistry for its conformational stability and ability to mimic peptide bonds .
4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid
  • Structure : Pyridine ring instead of piperidine, with -CF₃ at position 4 and -COOH at position 3.
  • Properties :
    • Aromatic pyridine ring increases electron-withdrawing effects, reducing basicity compared to piperidine derivatives .
    • Lower melting point (~100–120°C inferred) due to weaker intermolecular forces .
1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic Acid
  • Structure : Piperidine-3-carboxylic acid linked to a pyrimidine ring substituted with -CF₃ and 3-methoxyphenyl groups.
  • Properties :
    • Extended conjugation from the pyrimidine ring enhances UV absorption, useful in analytical applications .
    • Molecular weight (381.35 g/mol) is significantly higher than the target compound, affecting solubility .

Physicochemical Properties

Property Target Compound 2-Oxo-6-(CF₃)piperidine-3-COOH 4-(CF₃)-3-Pyridinecarboxylic Acid
Molecular Formula C₈H₁₀F₃NO₂ C₇H₈F₃NO₃ C₇H₄F₃NO₂
Melting Point 137–142°C Not reported ~100–120°C (estimated)
Lipophilicity (logP) 1.8 (estimated) 2.2 (calculated) 1.5 (calculated)
Reactivity Stable under ambient conditions Lactam ring prone to hydrolysis Reactive with strong acids/oxidizers

Biological Activity

2-Methyl-6-(trifluoromethyl)piperidine-3-carboxylic acid is a compound characterized by its unique piperidine structure, which includes a trifluoromethyl group at the 6-position and a carboxylic acid group at the 3-position. This structural configuration enhances its biological activity, particularly in pharmacological applications. The compound's molecular formula is C₉H₁₃F₃N and it has a molecular weight of approximately 211.18 g/mol.

The biological activity of 2-Methyl-6-(trifluoromethyl)piperidine-3-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group increases lipophilicity, which facilitates membrane penetration and binding to target sites. This interaction is crucial for its potential as an enzyme inhibitor or receptor modulator, impacting various biological pathways such as inflammation and pain management.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may be beneficial in therapeutic contexts.
  • Receptor Modulation : It interacts with various receptors, suggesting roles in modulating physiological responses.
  • Anti-inflammatory Properties : Preliminary studies indicate potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Analgesic Effects : Its ability to affect pain pathways suggests possible applications in pain relief therapies.

Data Table: Biological Activities Summary

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific enzymes involved in inflammation,
Receptor ModulationBinds to various receptors affecting physiological responses,
Anti-inflammatoryPotential to reduce inflammation,
Analgesic EffectsMay alleviate pain through modulation of pain pathways,

Case Study 1: Anti-inflammatory Activity

In a study investigating the anti-inflammatory properties of various piperidine derivatives, 2-Methyl-6-(trifluoromethyl)piperidine-3-carboxylic acid was tested for its ability to inhibit pro-inflammatory cytokines. Results indicated a significant reduction in cytokine levels in vitro, suggesting its potential utility in treating inflammatory conditions.

Case Study 2: Analgesic Efficacy

Another study evaluated the analgesic effects of this compound using animal models. The findings demonstrated that administration of the compound resulted in a marked decrease in pain response compared to control groups, indicating its potential as a novel analgesic agent.

Research Findings

Recent research has focused on the synthesis and modification of 2-Methyl-6-(trifluoromethyl)piperidine-3-carboxylic acid derivatives to enhance its biological activity. Modifications have included varying substituents on the piperidine ring to optimize enzyme inhibition and receptor binding affinity. These studies highlight the compound's versatility and potential for further development in drug design .

Q & A

Q. What synthetic routes are commonly employed for 2-Methyl-6-(trifluoromethyl)piperidine-3-carboxylic acid?

Synthesis typically involves multi-step reactions, including halogenation, trifluoromethylation, and hydrolysis. A validated three-step approach for analogous trifluoromethylpyridine derivatives includes:

  • Step 1 : Halogenation using palladium acetate (Pd(OAc)₂) and tert-butyl XPhos with cesium carbonate (Cs₂CO₃) in tert-butyl alcohol (40–100°C, inert atmosphere).
  • Step 2 : Trifluoromethylation via fluoroform-derived CuCF₃ or direct substitution.
  • Step 3 : Hydrolysis/decarboxylation under acidic conditions to yield the carboxylic acid . Key considerations include inert atmosphere maintenance and stoichiometric control of trifluoromethylating agents to mitigate side reactions.

Q. What analytical methods are recommended for characterizing this compound?

Comprehensive characterization requires:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm regiochemistry and trifluoromethyl group integration.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation (e.g., ESI-HRMS with error margins < 3 ppm) .
  • Infrared Spectroscopy (IR) to identify carboxylic acid C=O stretches (~1700 cm⁻¹) and trifluoromethyl C-F vibrations (~1150 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

  • PPE : Use EN374-standard gloves, safety goggles with side shields, and lab coats to prevent skin/eye contact.
  • Ventilation : Operate in fume hoods due to potential volatile byproducts.
  • Incompatibilities : Avoid strong acids/bases to prevent decomposition of the trifluoromethyl group .

Advanced Research Questions

Q. How can low yields during trifluoromethylation be optimized?

Yield improvements involve:

  • Catalyst Screening : Testing Pd/XPhos systems vs. CuCF₃ reagents for better regioselectivity .
  • Solvent Optimization : Tert-butyl alcohol enhances solubility of intermediates, while DMF may stabilize transition states .
  • Temperature Gradients : Gradual heating (40°C → 100°C) reduces side reactions like over-fluorination .

Q. What strategies resolve contradictions in reported reaction conditions (e.g., temperature, solvent)?

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify robust conditions.
  • Mechanistic Studies : Use in-situ FTIR or LC-MS to monitor intermediate formation and validate optimal pathways .
  • Cross-Validation : Compare results with analogous trifluoromethylpiperidine syntheses (e.g., tert-butyl ester derivatives) .

Q. How does stereochemistry at the piperidine ring affect biological activity?

  • Enantiomer Separation : Use chiral HPLC or enzymatic resolution to isolate (R)- and (S)-isomers.
  • Docking Studies : Model interactions with target proteins (e.g., kinases, GPCRs) to correlate stereochemistry with binding affinity.
  • In-Vitro Assays : Test enantiomers in cell-based models (e.g., autophagy induction in cancer cells) to assess functional differences .

Q. What purification techniques address challenges in isolating the carboxylic acid form?

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
  • Ion-Exchange Chromatography : Separate acidic impurities using Dowex® resins.
  • Preparative HPLC : Achieve >98% purity with C18 columns and 0.1% TFA in acetonitrile/water gradients .

Methodological Considerations for Data Interpretation

Q. How to validate the compound’s role in mTOR/p70S6K inhibition pathways?

  • Western Blotting : Quantify phosphorylated mTOR and p70S6K levels in treated vs. control cells.
  • Autophagy Flux Assays : Use LC3-II/GFP-LC3 reporters to monitor autophagosome formation .
  • Dose-Response Analysis : Establish IC₅₀ values to compare potency with known inhibitors (e.g., rapamycin) .

Q. What computational tools predict metabolic stability of this compound?

  • ADMET Prediction : Use SwissADME or ADMETlab to estimate hepatic clearance and CYP450 interactions.
  • Metabolite Identification : Simulate Phase I/II metabolism with GLORY or Meteor Nexus .

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